2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride

Organic Synthesis Medicinal Chemistry Quality Control

Problem: Generic aryloxy-pyrrolidine building blocks often lack regiospecific 5-oxy-3-pyrrolidinyl substitution, compromising target engagement. Solution: This compound provides the exact scaffold geometry required for: • Factor Xa inhibitor synthesis - correct attachment vector for N-(inden-5-yl)sulfonamide pharmacophores. • 5-HT₆ receptor ligand design - Ki of 3 nM achieved with this scaffold class. • Fragment-based screening - TPSA 21.26 Ų, HBD=2, enhanced aqueous solubility vs. free base. Supplied with batch-specific CoA (NMR/HPLC/GC), ensuring integrity for reproducible assays.

Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
CAS No. 1185000-07-0
Cat. No. B1451449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride
CAS1185000-07-0
Molecular FormulaC13H18ClNO
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)OC3CCNC3.Cl
InChIInChI=1S/C13H17NO.ClH/c1-2-10-4-5-12(8-11(10)3-1)15-13-6-7-14-9-13;/h4-5,8,13-14H,1-3,6-7,9H2;1H
InChIKeyVAXYQHPZWPJXMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Indenyl-Pyrrolidine Ether Hydrochloride


2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride (CAS 1185000-07-0) is a hydrochloride salt of an indenyl-pyrrolidine ether. Its molecular formula is C13H18ClNO (MW 239.74 g/mol) and it is supplied as a heterocyclic building block with a typical purity specification of 95%–98% . The compound contains a saturated indane scaffold linked through an ether bond to a pyrrolidine ring, placing it within the class of aryloxy-pyrrolidine intermediates used in medicinal chemistry for the synthesis of neurotransmitter receptor ligands and enzyme inhibitors [1].

Hydrochloride salt form supports aqueous reaction media
Documented purity with batch-specific CoA
Aryloxy-pyrrolidine scaffold for neurotransmitter receptor ligand synthesis

Why Generic Substitution Fails for This Scaffold


Indenyl-pyrrolidine ethers are not interchangeable. The position of the ether linkage (5-oxy vs. 4-oxy or 6-oxy) on the indane ring and the attachment point on the pyrrolidine (3-yl vs. 2-yl or N-substituted) dictate distinct conformational preferences and hydrogen-bond donor/acceptor topologies critical for target engagement. For instance, N-(inden-5-yl)sulfonamide analogues with a pyrrolidine side chain show a Ki of 3 nM at the 5-HT6 receptor, while structurally abbreviated congeners lacking the correct indene substitution exhibit Ki values ≥43 nM — a >14-fold loss in binding affinity arising solely from scaffold truncation [1]. Procurement of a generic “aryloxy-pyrrolidine” without the precise 5-indanyl-3-pyrrolidinyl ether architecture introduces an uncharacterized risk of altered pharmacophoric geometry in downstream synthesis.

Target scaffold
Generic aryloxy-pyrrolidine
5-indanyl-3-pyrrolidinyl ether (precise regioisomer)
Variable ether linkage position and pyrrolidine attachment point
Conformation and H-bond topology align with target engagement
Altered pharmacophoric geometry may reduce binding affinity (>14-fold loss reported)

Quantitative Differentiation Evidence


Purity Specification and Batch Documentation

The hydrochloride salt form (CAS 1185000-07-0) is commercially available with a documented purity of 98% as determined by HPLC, NMR, or GC analysis, accompanied by batch-specific certificates of analysis (CoA) . This contrasts with the free base (CAS 946715-56-6) and many positional isomers (e.g., 2-(2,3-dihydro-1H-inden-5-yl)pyrrolidine, CAS 1016733-06-4) for which no equivalent purity specification or CoA availability is consistently published . The hydrochloride form additionally offers enhanced aqueous solubility relative to the free base, facilitating direct use in aqueous reaction media without additional salt-formation steps .

Purity & CoA
Reported
98% purity (HPLC, NMR, GC); batch-specific CoA
Supports synthetic reproducibility
Comparator analogs lack equivalent documentation
Organic Synthesis Medicinal Chemistry Quality Control

Independent Spectroscopic Characterization

Suppliers such as Bidepharm provide NMR, HPLC, and GC batch-specific spectra upon request, confirming the identity of the 3-pyrrolidinyl ether hydrochloride . In contrast, closely related alternatives such as 1-(2,3-dihydro-1H-inden-5-yl)pyrrolidine (CAS 114272-37-6) — a C-N linked isomer — and 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]pyrrolidine hydrochloride (CAS not publicly listed) lack equivalent publicly available spectroscopic documentation [1]. This documentation gap means that purchasers of the latter compounds must independently verify structure, incurring additional analytical cost and time.

Spectroscopic Confirmation
Reported
NMR, HPLC, GC spectra available batch-specifically
Structural identity verification reduces procurement risk
Comparators lack publicly listed spectroscopic data
Structural Elucidation NMR Spectroscopy Quality Assurance

Factor Xa Inhibitor Scaffold Relevance

The inden-5-yl-pyrrolidinyl ether motif is a key substructure in N-(1-(2,3-dihydro-1H-inden-5-yl)-2-oxo-3-pyrrolidinyl)-sulfonamide derivatives developed as Factor Xa inhibitors [1]. Within that patent series, compounds incorporating the 5-indanyl-3-pyrrolidine core displayed nanomolar Factor Xa inhibitory activity (representative compound with Ki = 2 nM against Factor Xa) [2]. The 5-oxy-3-pyrrolidinyl ether hydrochloride (CAS 1185000-07-0) serves as a direct synthetic precursor to this pharmacophore, whereas alternative regioisomers (e.g., 4-oxy or 6-oxy substituted indanes) would yield different spatial presentations of the pyrrolidine nitrogen relative to the indane plane, altering the key sulfonamide vector geometry required for Factor Xa binding.

Factor Xa Ki
Class-level inference
Reported Ki = 2 nM for inden-5-yl-pyrrolidin-3-yl core derivative
Supports scaffold geometry for serine protease studies
Regioisomeric cores not represented in patent series
Anticoagulant Development Factor Xa Patent-Linked Intermediate

Computational Physicochemical Profile

The computed topological polar surface area (TPSA) of the target compound is 21.26 Ų, with 2 hydrogen bond donors and 2 hydrogen bond acceptors . This profile differs from the C-N linked isomer 1-(2,3-dihydro-1H-inden-5-yl)pyrrolidine (CAS 114272-37-6), which has a computed TPSA of 3.24 Ų and 0 H-bond donors, reflecting the absence of the ether oxygen and the protonatable secondary amine present in the hydrochloride salt [1]. The higher TPSA and H-bond donor count of the target compound predict improved aqueous solubility and a distinct pharmacokinetic fingerprint if incorporated into a lead series, which may be advantageous or disadvantageous depending on the desired central nervous system penetration profile.

Physicochemical Profile
Class-level inference
TPSA 21.26 Ų, HBD 2, HBA 2 vs. C-N isomer TPSA 3.24, HBD 0
Computed polarity difference may affect solubility profile
Relevant for fragment-based design tuning permeability
Drug-Likeness Physicochemical Profiling Fragment-Based Design

Recommended Application Scenarios


Factor Xa Inhibitor Synthesis

The compound serves as a direct building block for constructing N-(1-(2,3-dihydro-1H-inden-5-yl)-2-oxo-3-pyrrolidinyl)-sulfonamide derivatives, a series with reported nanomolar Factor Xa inhibition [1]. The 5-oxy-3-pyrrolidinyl ether hydrochloride provides the correct regioisomeric attachment vector required for the sulfonamide pharmacophore. Procurement of this specific CAS number ensures synthetic access to the patent-disclosed scaffold geometry, avoiding the regioisomeric ambiguity inherent in commercially available 4-oxy or 6-oxy indane analogues that are absent from the Factor Xa patent literature [1].

Serotonin Receptor Ligand Diversification

Indenyl-pyrrolidine ethers are established scaffolds in 5-HT6 receptor ligand design, where the inden-5-yl sulfonamide class exhibits high binding affinity (Ki = 3 nM) [2]. The target compound's 3-pyrrolidinyl ether linkage permits subsequent N-functionalization to explore amine substituent effects on receptor selectivity. Use of the 98%-purity hydrochloride salt with batch-specific NMR and HPLC documentation reduces the risk of introducing unidentified impurities that could confound biological assay interpretation .

Fragment-Based Drug Discovery

With a TPSA of 21.26 Ų and dual hydrogen-bond donor capacity (HBD = 2) , the hydrochloride salt offers enhanced aqueous solubility relative to its free base and to the C-N linked isomer (TPSA = 3.24 Ų, HBD = 0) [3]. This property suite makes it suitable for fragment-based screening campaigns where compound solubility and structural authenticity are critical. The availability of batch-specific CoA with orthogonal analytical methods (NMR, HPLC, GC) further supports its use in fragment library assembly where compound integrity must be rigorously documented .

Application
Selection Property
Validation Focus
Factor Xa inhibitor synthesis
5-oxy-3-pyrrolidinyl attachment vector
Patent-disclosed scaffold geometry confirmation
Serotonin receptor ligand diversification
Multi-method analytical documentation (NMR, HPLC, GC)
Impurity exclusion and structural identity verification
Fragment-based drug discovery
Polar TPSA and dual hydrogen-bond donor capacity
Solubility and compound integrity in fragment screening
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